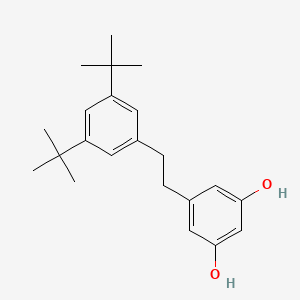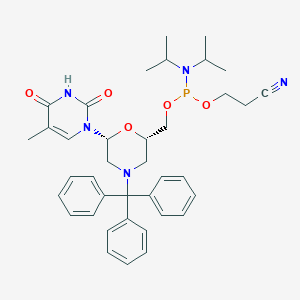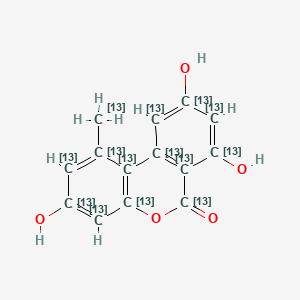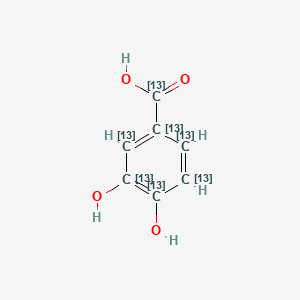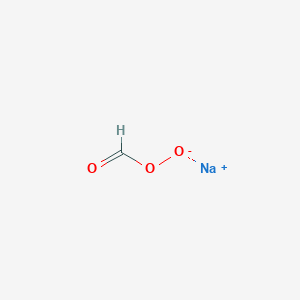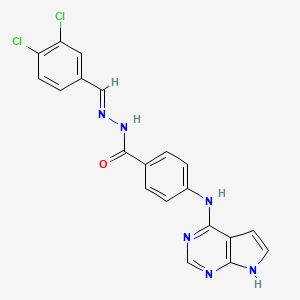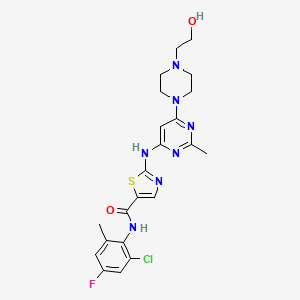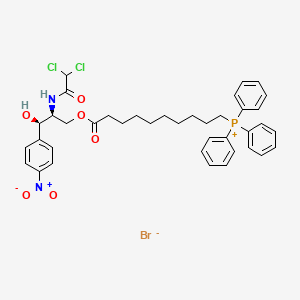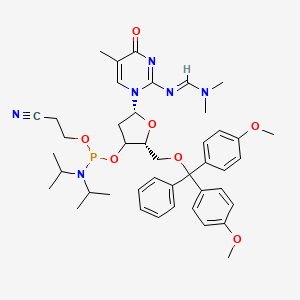
isoG Nucleoside-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IsoG Nucleoside-1, also known as isoguanosine, is an isomer of guanosine. It differs from guanosine by the translocation of the C2 carbonyl and C6 amino groups. This minor translocation results in significant differences in the properties of guanosine and isoguanosine . This compound can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
Vorbereitungsmethoden
IsoG Nucleoside-1 can be synthesized through several methods. One common synthetic route involves the nucleophilic attack on the pyridinium α-carbon, leading to the formation of an intermediate . Another method involves the transposition of the C2 carbonyl and C6 amino groups of guanosine . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
IsoG Nucleoside-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoguanosine can lead to the formation of 2-hydroxyadenine .
Wissenschaftliche Forschungsanwendungen
IsoG Nucleoside-1 has a wide range of scientific research applications. In chemistry, it is used in the formation of supramolecular structures such as gels and ionophores . In biology, it plays a role in genetic studies and the formation of base-pairing duplexes . Additionally, it is used in the study of DNA damage and repair mechanisms .
Wirkmechanismus
The mechanism of action of IsoG Nucleoside-1 involves its ability to form various supramolecular structures through hydrogen bonding and cation-templated assembly . These structures can interact with molecular targets such as proteins and nucleic acids, leading to various biological effects . For example, the formation of G-quadruplex structures can inhibit telomerase activity, which is crucial for the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
IsoG Nucleoside-1 is unique compared to other similar compounds due to its specific translocation of the C2 carbonyl and C6 amino groups . Similar compounds include guanosine, 2,6-diaminopurine, and 6-chloroxanthosine . While these compounds share some structural similarities, the unique arrangement of functional groups in isoguanosine results in distinct properties and applications .
Eigenschaften
Molekularformel |
C43H55N6O7P |
|---|---|
Molekulargewicht |
798.9 g/mol |
IUPAC-Name |
N'-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-4-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H55N6O7P/c1-30(2)49(31(3)4)57(54-25-13-24-44)56-38-26-40(48-27-32(5)41(50)46-42(48)45-29-47(6)7)55-39(38)28-53-43(33-14-11-10-12-15-33,34-16-20-36(51-8)21-17-34)35-18-22-37(52-9)23-19-35/h10-12,14-23,27,29-31,38-40H,13,25-26,28H2,1-9H3/b45-29+/t38?,39-,40-,57?/m1/s1 |
InChI-Schlüssel |
LWKGWKLOYHBMTN-SKIDPXCXSA-N |
Isomerische SMILES |
CC1=CN(C(=NC1=O)/N=C/N(C)C)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Kanonische SMILES |
CC1=CN(C(=NC1=O)N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



